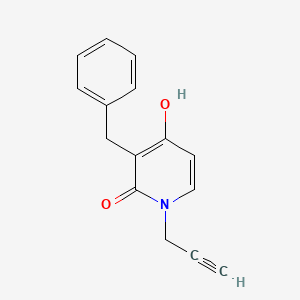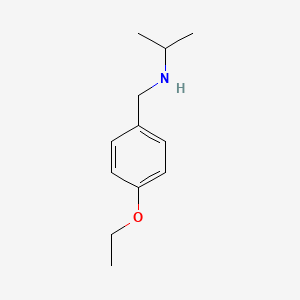
N-(4-Ethoxybenzyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxybenzyl)-2-propanamine: is an organic compound characterized by the presence of an ethoxybenzyl group attached to a propanamine backbone
Mecanismo De Acción
Target of Action
Similar compounds such as n-benzylated phenethylamines and n-benzyltryptamines have been known to interact with 5-ht2 receptors . These receptors play a crucial role in the central nervous system, influencing mood, anxiety, and consciousness .
Mode of Action
Benzene derivatives, which are structurally similar, undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the biological activity of a compound depends on its participation in chemical conversions or biochemical pathways .
Result of Action
Similar compounds such as n-benzyltryptamines have been found to exhibit psychedelic activity due to their interaction with 5-ht2 receptors .
Action Environment
It’s known that the biological activity of a compound can be influenced by factors such as species, sex, age, dose, and the participation in metabolic processes and pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-propanamine typically involves the reaction of 4-ethoxybenzyl chloride with 2-propanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-Ethoxybenzyl)-2-propanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Ethoxybenzyl)-2-propanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of ethoxybenzyl groups on biological activity. It may also be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups.
Comparación Con Compuestos Similares
N-(4-Methoxybenzyl)-2-propanamine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-Chlorobenzyl)-2-propanamine: Contains a chlorobenzyl group, which may alter its reactivity and biological activity.
N-(4-Bromobenzyl)-2-propanamine: Similar to the chlorobenzyl derivative but with a bromine atom.
Uniqueness: N-(4-Ethoxybenzyl)-2-propanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. The ethoxy group may provide different steric and electronic properties compared to other substituents, leading to distinct applications and effects.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLALHMIFXHJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
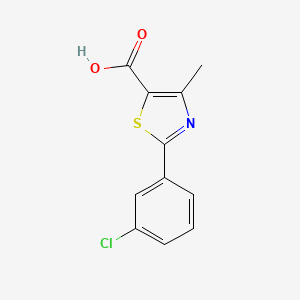
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)
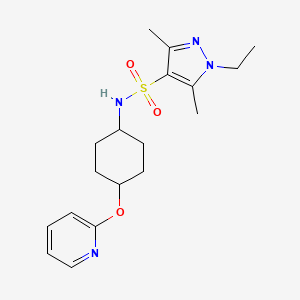
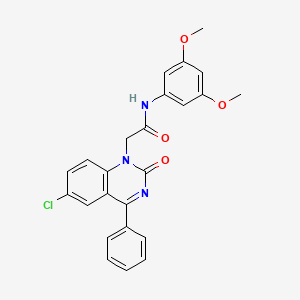
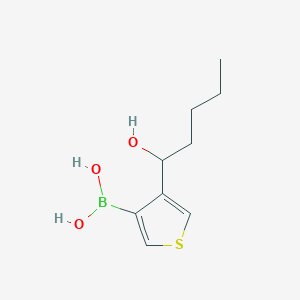
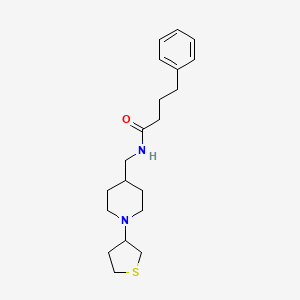
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/new.no-structure.jpg)
![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)
![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2992972.png)
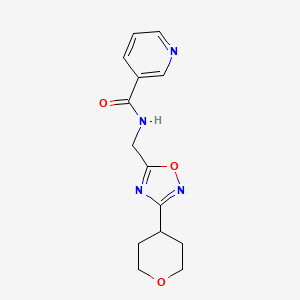
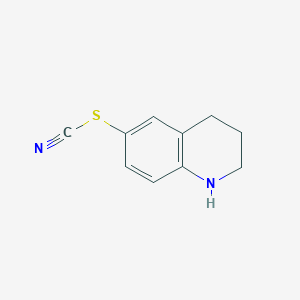
![methyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2992980.png)
